Methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a quinoline moiety, a pyrrolidine ring, and a thioester functional group
Mechanism of Action
Target of Action
It’s worth noting that compounds containing indole derivatives, such as this one, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly through the process of transmetalation, a key step in many carbon-carbon bond forming reactions . This interaction could lead to changes in the target, potentially influencing its function and resulting in the observed biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Pharmacokinetics
The presence of the pyrrolidine ring in the compound could potentially influence its pharmacokinetic profile . The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Based on the biological activities associated with indole derivatives , it can be inferred that the compound may have a range of effects at the molecular and cellular level. These could include inhibiting viral replication, reducing inflammation, killing or inhibiting the growth of cancer cells or microbes, inhibiting enzymes such as cholinesterase, and more.
Action Environment
For instance, the Suzuki–Miyaura cross-coupling reaction, which may be relevant to this compound’s mode of action, is known to be exceptionally mild and functional group tolerant . This suggests that the compound could potentially maintain its action under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via the cyclization of a suitable precursor, such as 1,4-diketone, using ammonia or primary amines.
Thioester Formation: The final step involves the formation of the thioester linkage by reacting the quinoline-pyrrolidine intermediate with methyl thioacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinoline moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the thioester can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various alkyl or aryl thioesters
Scientific Research Applications
Methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the quinoline moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of multi-functional compounds.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety, are well-known for their antimalarial properties.
Thioesters: Compounds such as methyl thioacetate and ethyl thioacetate, which share the thioester functional group, are used in various synthetic applications.
Uniqueness
Methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate is unique due to the combination of the quinoline and pyrrolidine rings with a thioester linkage. This structural arrangement provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
methyl 2-[1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-5-7-19-16-4-3-13(9-15(12)16)18(22)20-8-6-14(10-20)24-11-17(21)23-2/h3-5,7,9,14H,6,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJOZZWYSJDNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC(C3)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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